1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-6-8-14(9-7-11)22(19,20)17-15(18)16-12-4-3-5-13(10-12)21-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHNQYJJIZILAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with an isocyanate to yield the final sulfonylurea product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with structural similarities to 1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea exhibit anticancer properties. For instance, studies on pyrazolo[4,3-e][1,2,4]triazine derivatives have shown varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 and K562. Although specific data on this compound's anticancer efficacy is limited, its structural characteristics suggest potential effectiveness in cancer treatment .
Antitubercular Activity
The compound has also been investigated for its potential antitubercular properties. Pyrazine derivatives are known for their activity against Mycobacterium tuberculosis, positioning this sulfonylurea as a candidate for further exploration in tuberculosis therapy .
Biological Studies
Enzyme Interaction Studies
this compound may interact with specific enzymes involved in metabolic pathways. Such interactions could lead to novel therapeutic strategies targeting diseases related to enzyme dysfunction. The compound's mechanism involves binding to active sites on enzymes, potentially inhibiting their activity and modulating metabolic processes .
Chemical Biology
The compound serves as a probe to investigate the mechanisms of action of sulfonylurea-based drugs. Its ability to interact with various biological targets enhances our understanding of drug action and efficacy .
Industrial Applications
In industrial settings, this compound is used in the synthesis of other complex molecules and as an intermediate in pharmaceutical production. The compound's synthetic routes are optimized for large-scale production, utilizing methods such as continuous flow reactors and high-throughput screening .
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of its hypoglycemic activity, the compound binds to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of potassium channels. This results in depolarization of the cell membrane and subsequent opening of calcium channels, which triggers insulin release. The molecular pathways involved include the regulation of ion channels and insulin secretion.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Sulfonylureas
Key Structural Differences
- 1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea : Features a 3-methoxyphenyl group (electron-donating methoxy substituent) and a 4-methylphenyl sulfonyl moiety.
- Gliclazide (1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(4-methylphenyl)sulfonylurea): Contains a bicyclic amine substituent instead of the methoxyphenyl group, enhancing its lipophilicity and antioxidant properties .
- Tolazamide (1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea): Substitutes the methoxyphenyl group with an azepan ring, affecting its metabolic stability and duration of action .
Physicochemical Properties
Pharmacological and Pharmacokinetic Insights
Mechanism of Action
All sulfonylureas inhibit ATP-sensitive potassium channels, depolarizing β-cells and triggering insulin release. However, substituent variations influence:
- Binding Affinity : The 3-methoxyphenyl group’s electron-donating nature may alter SUR1 binding compared to gliclazide’s bicyclic amine or tolazamide’s azepan ring .
Research Findings
- Tolazamide : Longer half-life (~7 hours) due to its azepan substituent, suggesting that the methoxyphenyl analog may require more frequent dosing .
- Gluborid : Its rigid bicyclic structure correlates with high receptor affinity, implying that structural flexibility in this compound might reduce potency .
Clinical and Industrial Relevance
- Antidiabetic Use : Likely shares glucose-lowering effects but may differ in side-effect profiles (e.g., hypoglycemia risk) due to substituent-driven pharmacokinetics .
Biological Activity
1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea, also known by its CAS number 108838-88-6, is a sulfonylurea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a methoxy and a methyl group on the phenyl rings, which may influence its biological interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the sulfonylurea moiety is significant as it is commonly associated with various pharmacological effects, particularly in glucose metabolism and cardiovascular functions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:
- Dopamine Transporter Antagonism : Similar compounds have been studied for their ability to inhibit dopamine transporter proteins (DATs), affecting dopaminergic signaling pathways. This mechanism could potentially lead to alterations in neurotransmitter dynamics, influencing mood and cognitive functions .
- Vasodilator Activity : Research has indicated that sulfonylurea derivatives can exhibit vasodilator properties. In vitro studies on rat aortic rings have shown that certain derivatives can induce relaxation in smooth muscle tissues, suggesting potential applications in treating hypertension .
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of various sulfonylurea derivatives against several cancer cell lines. Notably, compounds similar to this compound have demonstrated cytotoxic effects against human cervical cancer (HeLa) and pancreatic cancer (SUIT-2) cell lines. The growth inhibition percentages (GI%) for these compounds ranged significantly, indicating varying degrees of effectiveness .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Pharmacological Evaluation
In pharmacological evaluations, the compound's ability to induce vasodilation was assessed using rat aortic rings precontracted with potassium chloride (KCl). The effective concentration (EC50) values were determined to quantify the potency of the compound:
Table 2: Vasodilator Activity Assessment
These results indicate that while some derivatives exhibit significant vasodilatory effects, others are less effective, highlighting the importance of structural modifications on biological activity.
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of sulfonylureas in treating metabolic disorders such as type 2 diabetes mellitus. The unique properties of compounds like this compound may contribute to their efficacy as antidiabetic agents by modulating insulin secretion and enhancing glucose uptake in peripheral tissues.
Moreover, ongoing research into the structure-activity relationships (SAR) of sulfonylureas continues to reveal insights into how modifications can enhance their therapeutic profiles while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(3-Methoxypyphenyl)-3-(4-methylphenyl)sulfonylurea with high purity?
- Methodological Answer : Synthesis typically involves stepwise substitution reactions. Begin by sulfonylating 4-methylbenzenesulfonamide under controlled alkaline conditions, followed by coupling with 3-methoxyphenyl isocyanate. Key variables include reaction temperature (maintain 0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 sulfonamide-to-isocyanate). Purification via recrystallization using ethanol/water mixtures improves yield (80–85%) and purity (>98%) .
Q. How can researchers characterize the crystal structure and confirm the molecular configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Prepare crystals via slow evaporation of acetonitrile. Complement XRD with H/C NMR (in DMSO-d6) to verify substituent positions, and high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy). For sulfonylurea-specific vibrations, employ FT-IR (e.g., S=O stretch at 1350–1150 cm) .
Q. What analytical techniques are optimal for quantifying this compound in complex biological or environmental matrices?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode improves sensitivity (LOD ≤ 0.1 ng/mL). Validate methods using spike-recovery experiments in relevant matrices (e.g., serum, soil) .
Advanced Research Questions
Q. How should researchers design experiments to assess the environmental fate and ecological impacts of this sulfonylurea derivative?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Determine hydrolysis kinetics (pH 5–9, 25–50°C) and photodegradation rates under UV light.
- Phase 2 (Microcosm) : Study biodegradation in soil/water systems using C-labeled analogs to track mineralization.
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test Guideline 305. Integrate data into fugacity models to predict multi-compartment distribution .
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing datasets, focusing on variables such as assay pH, enzyme isoforms, and co-solvents (e.g., DMSO concentration). Replicate conflicting studies under harmonized conditions. Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, which reduces artifacts from indirect assays .
Q. What theoretical frameworks are relevant for linking this compound’s chemical properties to its biological or catalytic mechanisms?
- Methodological Answer : Ground studies in density functional theory (DFT) to model sulfonylurea-receptor interactions. For enzyme inhibition, apply Michaelis-Menten kinetics with Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding. In environmental chemistry, use quantitative structure-activity relationship (QSAR) models to correlate logP values with bioaccumulation potential .
Notes on Methodological Rigor
- Data Contradiction Analysis : When reconciling divergent results, prioritize studies that report raw datasets and explicit experimental parameters (e.g., buffer composition, temperature gradients). Use Bland-Altman plots to assess inter-study variability .
- Theoretical Alignment : Ensure mechanistic hypotheses are anchored in established principles (e.g., Hard-Soft Acid-Base theory for ligand-receptor interactions) to avoid overinterpretation of phenomenological data .
This FAQ set integrates synthetic, analytical, and environmental methodologies, emphasizing reproducibility and theoretical coherence. Researchers are advised to cross-validate findings using orthogonal techniques and consult crystallographic databases (e.g., CCDC) for structural benchmarks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
